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Compound of Interest

Compound Name: Hexahydroxybenzene

Cat. No.: B1219233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hexahydroxybenzene (C₆H₆O₆), a highly hydroxylated aromatic compound with significant

potential in materials science and drug development. Due to the challenges in obtaining and

reporting consistent experimental spectroscopic data for this compound, this guide combines

theoretical predictions with established principles of spectroscopic analysis for phenolic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for

elucidating the structure of organic molecules. For hexahydroxybenzene, due to its high

symmetry, the NMR spectra are predicted to be simple.

¹H NMR Spectroscopy
The ¹H NMR spectrum of hexahydroxybenzene is expected to show a single resonance for

the six equivalent hydroxyl protons. The chemical shift of these protons can be influenced by

the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectroscopic Data for Hexahydroxybenzene
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Protons
(Assignment)

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-OH 4.0 - 8.0 Singlet (broad) 6H

Note: The broadness of the signal is attributed to hydrogen exchange and quadrupole effects.

¹³C NMR Spectroscopy
Due to the symmetrical nature of the hexahydroxybenzene molecule, all six carbon atoms are

chemically equivalent. Consequently, the proton-decoupled ¹³C NMR spectrum is predicted to

exhibit a single signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Hexahydroxybenzene

Carbons (Assignment) Predicted Chemical Shift (δ, ppm)

C1-C6 130 - 150

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a

molecule. The IR spectrum of hexahydroxybenzene is dominated by the characteristic

absorptions of the hydroxyl and aromatic moieties.

Table 3: Typical IR Spectroscopic Data for Hexahydroxybenzene
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Wavenumber (cm⁻¹) Intensity Assignment

3550 - 3200 Strong, Broad
O-H stretching (hydrogen-

bonded)

3100 - 3000 Weak Aromatic C-H stretching

1600 - 1585 Medium C-C stretching (in-ring)

1500 - 1400 Medium C-C stretching (in-ring)

1300 - 1200 Strong C-O stretching

900 - 675 Strong C-H out-of-plane bending

UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis

spectrum of hexahydroxybenzene is expected to show absorption bands characteristic of a

substituted benzene ring. The position and intensity of these bands can be influenced by the

solvent.[1]

Table 4: Typical UV-Vis Spectroscopic Data for Hexahydroxybenzene

λmax (nm)
Molar Absorptivity
(ε, L·mol⁻¹·cm⁻¹)

Solvent Assignment

~270 - 290 ~1,000 - 3,000 Ethanol/Water
π → π* transition (B-

band)

~210 - 230 ~5,000 - 15,000 Ethanol/Water
π → π* transition (E-

band)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

hexahydroxybenzene. These protocols may require optimization based on the specific

instrumentation and sample purity.
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Synthesis of Hexahydroxybenzene
A common method for the synthesis of hexahydroxybenzene involves the reduction of

tetrahydroxy-p-benzoquinone.[2]

Procedure:

To a boiling solution of tetrahydroxyquinone (10 g, 0.058 mole) in 200 mL of 2.4N

hydrochloric acid, add stannous chloride dihydrate (100 g, 0.44 mole).

The initial deep-red color will disappear, and grayish crystals of hexahydroxybenzene will

precipitate.

Add 250 mL of 12N hydrochloric acid and heat the mixture to boiling with constant stirring.

Remove the beaker from the heat, add an additional 600 mL of 12N hydrochloric acid, and

cool the solution in a refrigerator.

Collect the crude hexahydroxybenzene on a sintered-glass funnel.

For purification, dissolve the crude product in 450 mL of hot 2.4N hydrochloric acid

containing stannous chloride (3 g) and decolorizing carbon (1 g).

Filter the hot solution and add 1 L of 12N hydrochloric acid to the filtrate. Cool in a

refrigerator to obtain snow-white crystals of hexahydroxybenzene.[2]

Wash the crystals with a cold 1:1 mixture of ethanol and 12N hydrochloric acid and dry in a

vacuum desiccator over sodium hydroxide pellets.[2]

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of dry, purified hexahydroxybenzene in a suitable

deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the

compound's solubility and the potential for proton exchange with the solvent.

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical

parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger

number of scans will be required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet):

Thoroughly grind a small amount (1-2 mg) of dry hexahydroxybenzene with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a

range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment before running the

sample.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of hexahydroxybenzene of a known concentration in a UV-grade

solvent (e.g., ethanol, water, or a buffer solution).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

Data Acquisition:
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Use a dual-beam UV-Vis spectrophotometer and record the spectrum over a range of 200-

400 nm.

Use the same solvent as a reference in the reference cuvette.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a synthesized compound like hexahydroxybenzene.
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Caption: Workflow for the synthesis and spectroscopic characterization of

hexahydroxybenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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